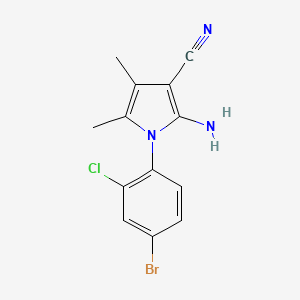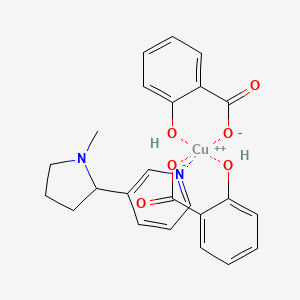
Copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex is a coordination compound where the pyridine derivative acts as a ligand to the copper ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex typically involves the reaction of copper salts with the pyridine derivative. One common method is to dissolve copper(II) sulfate in water and add the pyridine derivative under stirring conditions. The reaction mixture is then heated to promote complex formation. The resulting complex can be isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this complex may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and controlled reaction conditions are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The complex can be reduced using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can occur where the pyridine derivative is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under mild to moderate temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Various ligands such as phosphines or amines in the presence of a base.
Major Products
Oxidation: Oxidized forms of the pyridine derivative and copper(III) complexes.
Reduction: Reduced copper(I) complexes.
Substitution: New copper complexes with different ligands.
Applications De Recherche Scientifique
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent due to the copper ion’s known biological activity.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in material science for the development of new materials with unique electronic and magnetic properties.
Mécanisme D'action
The mechanism of action of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex involves the interaction of the copper ion with various molecular targets. The copper ion can facilitate electron transfer reactions, making it an effective catalyst. In biological systems, the copper ion can interact with proteins and enzymes, potentially disrupting their function and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, nickel complex
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, cobalt complex
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, zinc complex
Uniqueness
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex is unique due to the specific properties imparted by the copper ion. Copper complexes often exhibit distinct electronic and catalytic properties compared to their nickel, cobalt, and zinc counterparts. The copper ion’s ability to participate in redox reactions makes this complex particularly valuable in catalysis and material science.
Propriétés
Formule moléculaire |
C24H24CuN2O6 |
|---|---|
Poids moléculaire |
500.0 g/mol |
Nom IUPAC |
copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2.2C7H6O3.Cu/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*8-6-4-2-1-3-5(6)7(9)10;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-4,8H,(H,9,10);/q;;;+2/p-2 |
Clé InChI |
LFISJEWXMZBMNH-UHFFFAOYSA-L |
SMILES canonique |
CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12872056.png)
![(6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12872063.png)
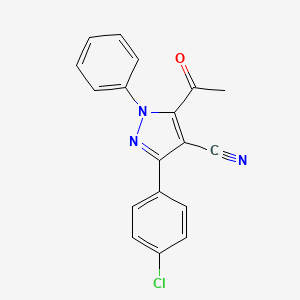
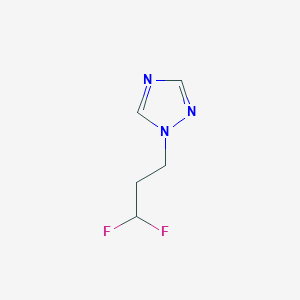
![3-(2-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872081.png)

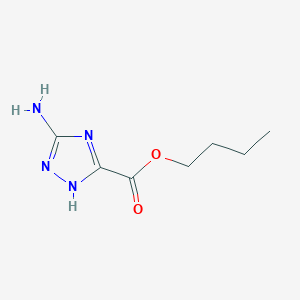
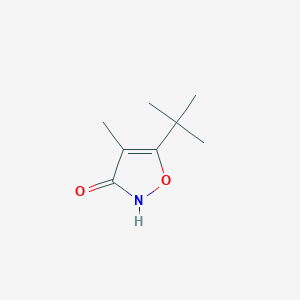
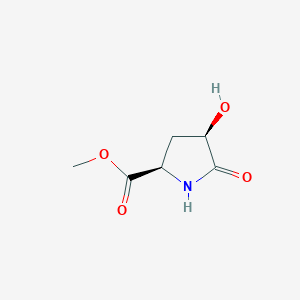
![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxamide](/img/structure/B12872125.png)
![2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12872130.png)
